molecular formula C12H11BrO2 B3284560 [1,1-Biphenyl]-2,6-diol,2-bromo- CAS No. 787618-25-1

[1,1-Biphenyl]-2,6-diol,2-bromo-

Cat. No. B3284560
CAS RN: 787618-25-1
M. Wt: 267.12 g/mol
InChI Key: HHLBAYOVWUUSPS-UHFFFAOYSA-N
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Description

Biphenyl compounds are a class of organic compounds that consist of two connected phenyl rings . They are notable for their stability and low reactivity, making them persistent in the environment .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . The specific structure of “[1,1-Biphenyl]-2,6-diol,2-bromo-” would likely involve bromine and hydroxyl groups attached to the biphenyl core, but the exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1-Biphenyl]-2,6-diol,2-bromo-” are not provided in the available resources.

Mechanism of Action

The mechanism of action of biphenyl compounds can vary widely depending on their specific structure and the context in which they are used. Unfortunately, the mechanism of action for “[1,1-Biphenyl]-2,6-diol,2-bromo-” is not mentioned in the available resources .

Safety and Hazards

Biphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety and hazards of “[1,1-Biphenyl]-2,6-diol,2-bromo-” are not provided in the available resources.

properties

IUPAC Name

3-bromo-2-phenylcyclohexa-1,5-diene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12(15)8-4-7-10(14)11(12)9-5-2-1-3-6-9/h1-7,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLBAYOVWUUSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=C(C1(O)Br)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1-Biphenyl]-2,6-diol,2-bromo-
Reactant of Route 2
[1,1-Biphenyl]-2,6-diol,2-bromo-
Reactant of Route 3
[1,1-Biphenyl]-2,6-diol,2-bromo-
Reactant of Route 4
[1,1-Biphenyl]-2,6-diol,2-bromo-
Reactant of Route 5
[1,1-Biphenyl]-2,6-diol,2-bromo-
Reactant of Route 6
[1,1-Biphenyl]-2,6-diol,2-bromo-

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